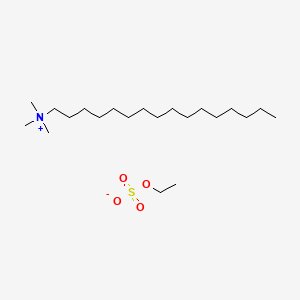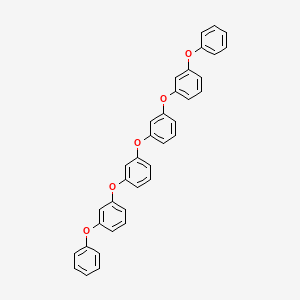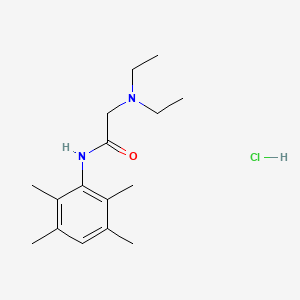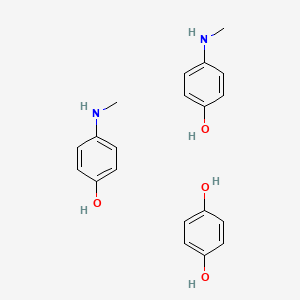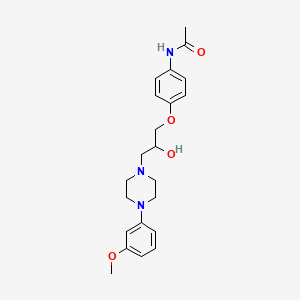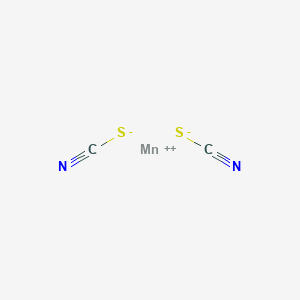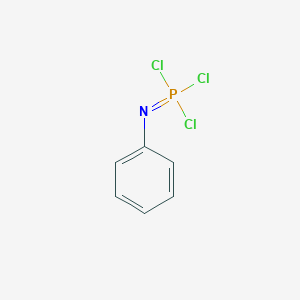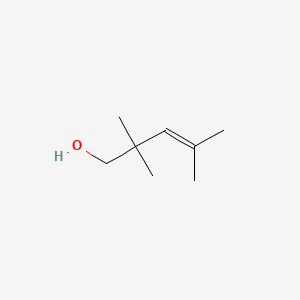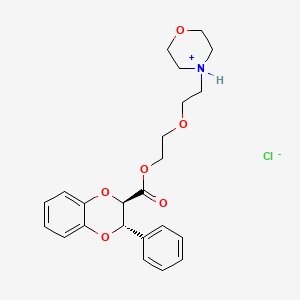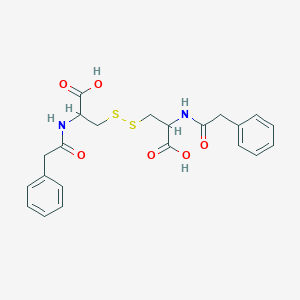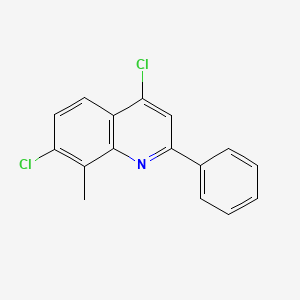
4,7-Dichloro-8-methyl-2-phenylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dichloro-8-methyl-2-phenylquinoline is a chemical compound with the molecular formula C16H11Cl2N and a molecular weight of 288.17 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and biochemistry . It is characterized by its unique structure, which includes two chlorine atoms, a methyl group, and a phenyl group attached to a quinoline backbone.
Preparation Methods
The synthesis of 4,7-Dichloro-8-methyl-2-phenylquinoline typically involves multi-step organic reactions. One common synthetic route includes the chlorination of 8-methyl-2-phenylquinoline, followed by purification processes to isolate the desired product . Industrial production methods may involve similar steps but are optimized for larger-scale production, ensuring higher yields and purity levels.
Chemical Reactions Analysis
4,7-Dichloro-8-methyl-2-phenylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in different quinoline derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,7-Dichloro-8-methyl-2-phenylquinoline has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,7-Dichloro-8-methyl-2-phenylquinoline involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular pathways and processes, making it a valuable tool for studying biochemical mechanisms .
Comparison with Similar Compounds
4,7-Dichloro-8-methyl-2-phenylquinoline can be compared with other quinoline derivatives, such as:
5,7-Dichloro-8-hydroxy-2-methylquinoline: This compound has similar structural features but includes a hydroxy group, which affects its chemical properties and reactivity.
8-methyl-7-phenylquinoline: Lacks the chlorine atoms, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1155601-72-1 |
|---|---|
Molecular Formula |
C16H11Cl2N |
Molecular Weight |
288.2 g/mol |
IUPAC Name |
4,7-dichloro-8-methyl-2-phenylquinoline |
InChI |
InChI=1S/C16H11Cl2N/c1-10-13(17)8-7-12-14(18)9-15(19-16(10)12)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
QHVMCUHMUKDRHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2Cl)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


